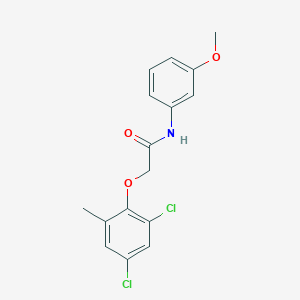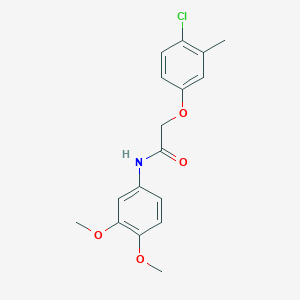
N-(4-bromo-2-fluorophenyl)-2-(phenylthio)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-fluorophenyl)-2-(phenylthio)acetamide, commonly known as BFA, is a chemical compound that has attracted significant attention from researchers due to its potential applications in the field of medicinal chemistry. BFA is a thioamide derivative that belongs to the class of arylacetamides. It has been found to exhibit potent biological activity against a variety of cancer cell lines, making it a promising candidate for the development of new anticancer drugs.
Wirkmechanismus
The exact mechanism of action of BFA is not fully understood. However, studies have suggested that BFA may act by inhibiting the activity of certain enzymes involved in the regulation of the cell cycle, such as cyclin-dependent kinases (CDKs) and mitogen-activated protein kinases (MAPKs). BFA may also induce apoptosis by activating the intrinsic apoptotic pathway, which involves the activation of caspases and the release of cytochrome c from the mitochondria.
Biochemical and Physiological Effects:
BFA has been found to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the activity of certain enzymes involved in the regulation of the cell cycle, such as CDKs and MAPKs. BFA has also been found to induce the expression of certain genes involved in apoptosis and cell cycle regulation. In addition, BFA has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of using BFA in lab experiments is its potent cytotoxicity against cancer cells. This makes it a valuable tool for studying the mechanisms of cancer cell death and for developing new anticancer drugs. However, one of the limitations of using BFA in lab experiments is its low solubility in water, which can make it difficult to administer in vivo. In addition, BFA has been found to exhibit some toxicity towards normal cells, which can limit its clinical applications.
Zukünftige Richtungen
There are several future directions for the research on BFA. One area of interest is the development of new formulations of BFA that can improve its solubility and bioavailability. Another area of interest is the investigation of the mechanisms of BFA's cytotoxicity and its interaction with cancer cells. In addition, the development of new derivatives of BFA with enhanced potency and selectivity towards cancer cells is also an area of interest. Finally, the evaluation of BFA's efficacy in animal models and clinical trials is needed to determine its potential as a new anticancer drug.
Synthesemethoden
The synthesis of BFA involves the reaction of 4-bromo-2-fluoroaniline with phenylthioacetic acid in the presence of a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified by column chromatography to obtain the pure compound. The overall yield of the synthesis is reported to be around 30%.
Wissenschaftliche Forschungsanwendungen
BFA has been extensively studied for its potential applications in cancer therapy. It has been found to exhibit potent cytotoxicity against a variety of cancer cell lines, including breast cancer, lung cancer, and leukemia. BFA is believed to act by inducing apoptosis, a process of programmed cell death, in cancer cells. In addition, BFA has been found to inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Eigenschaften
IUPAC Name |
N-(4-bromo-2-fluorophenyl)-2-phenylsulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrFNOS/c15-10-6-7-13(12(16)8-10)17-14(18)9-19-11-4-2-1-3-5-11/h1-8H,9H2,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZYOGZBOKZIBLF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)SCC(=O)NC2=C(C=C(C=C2)Br)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrFNOS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-bromo-2-fluorophenyl)-2-(phenylsulfanyl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonothioyl}phenol](/img/structure/B5722625.png)

![2-[5-(2-chlorophenyl)-2H-tetrazol-2-yl]-N-(3,4-dimethylphenyl)acetamide](/img/structure/B5722646.png)
![N'-[(5-ethyl-2-thienyl)methylene]-5-propyl-3-thiophenecarbohydrazide](/img/structure/B5722655.png)
![N'-[2-(4-nitrophenyl)acetyl]benzohydrazide](/img/structure/B5722657.png)




![2,5-dichloro-N'-[1-(2-pyridinyl)ethylidene]benzohydrazide](/img/structure/B5722688.png)

![3,4-dimethoxy-N'-[(3,4,5-trimethoxybenzoyl)oxy]benzenecarboximidamide](/img/structure/B5722702.png)
![N-{3-[(2,4-dimethylbenzoyl)amino]phenyl}-2-furamide](/img/structure/B5722723.png)
